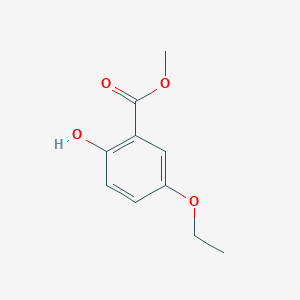

Methyl 5-ethoxy-2-hydroxybenzoate

Description

Contextualization within Benzoic Acid Ester Chemistry

Methyl 5-ethoxy-2-hydroxybenzoate is a derivative of benzoic acid, placing it within the extensive family of benzoic acid esters. wikipedia.org Benzoic acid itself is the simplest aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene (B151609) ring. scienceinfo.com Its esters, known as benzoates, are formed by the reaction of benzoic acid with an alcohol. wikipedia.orgscienceinfo.com These compounds are widespread in nature and are synthesized for numerous industrial purposes. wikipedia.orgresearchgate.net

The chemical behavior of benzoic acid is generally predictable; reactions can occur at the carboxyl group, and substitutions can take place on the aromatic ring. researchgate.net Benzoic acid esters have varied applications, serving as precursors for plasticizers, preservatives, and in the synthesis of other organic substances. wikipedia.orgresearchgate.net The specific properties of an ester like this compound are determined by the unique combination of its functional groups.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H12O4 |

| CAS Number | 66355-18-8 |

Significance of the 5-ethoxy-2-hydroxybenzoate Moiety in Chemical Synthesis

The 5-ethoxy-2-hydroxybenzoate moiety is a significant structural unit in organic synthesis due to its multifunctional nature. The term "moiety" refers to a part of a molecule. In this case, the arrangement of a hydroxyl (-OH) group and an ester group on the benzene ring, along with an ethoxy (-OCH2CH3) group, provides multiple reactive sites for building more complex molecules.

Benzoic acid and its derivatives are recognized as important precursors in the synthesis of a wide array of organic compounds, including dyes and medicinals. scienceinfo.com The ester group can be modified, and the aromatic ring can undergo substitution reactions, making these compounds versatile building blocks. wikipedia.orgresearchgate.net The presence of both hydroxyl and ester functionalities is particularly useful in creating derivatives with potential applications in various fields of chemical research. For instance, benzoic acid derivatives have been studied for their inhibitory activities against various enzymes. bdpsjournal.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on benzoate (B1203000) esters is broad, covering areas from their use as preservatives to their role in developing new therapeutic agents. nih.govtaylorandfrancis.com Studies have explored the synthesis of novel benzoic acid esters to investigate their physicochemical properties and potential as enzyme inhibitors. nih.gov For example, research has shown a correlation between the hydrophobicity of certain benzoate esters and their inhibitory activity. nih.gov Other studies focus on attaching benzoate esters to other molecules to target specific cellular components, such as mitochondria in cancer cells. nih.gov

However, the research landscape for this compound specifically is less extensive. While it is known as a chemical intermediate, there are significant knowledge gaps regarding its full potential. A comprehensive investigation into its reaction mechanisms, potential as a ligand in coordination chemistry, and application in materials science is lacking. Further studies could uncover novel properties and applications for this specific compound, expanding its utility beyond its current role.

Research Objectives and Scope of Investigation for this compound

To fill the existing knowledge gaps, a dedicated research program for this compound would be valuable. The primary objectives would be to systematically map its chemical reactivity and explore its synthetic potential.

Key Research Objectives:

Systematic Reactivity Profiling: A thorough investigation of the compound's reactions at its hydroxyl, ethoxy, and ester functional groups to understand its synthetic versatility.

Exploration of Coordination Chemistry: Synthesis and characterization of metal complexes using this compound as a ligand to assess its potential in inorganic and materials chemistry.

Development of Novel Derivatives: Utilization as a starting material for the synthesis of new, more complex molecules with unique properties.

Physicochemical Characterization: Detailed analysis of its spectroscopic and physical properties to build a comprehensive data profile.

The scope of such an investigation would be strictly limited to the fundamental chemical properties and synthetic applications of the compound. This focused approach would provide a solid foundation of knowledge, potentially enabling its future use in more advanced scientific and industrial applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethoxy-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-7-4-5-9(11)8(6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZXUCRIVQNLCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299344 | |

| Record name | Methyl 5-ethoxy-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5315-78-6 | |

| Record name | Methyl 5-ethoxy-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-ethoxy-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for Methyl 5 Ethoxy 2 Hydroxybenzoate

Established Synthetic Routes to Methyl 5-ethoxy-2-hydroxybenzoate

The preparation of this compound can be strategically divided into methods focusing on the formation of the ester bond (esterification), the ether bond (etherification), or a combination of several steps.

Esterification Strategies

The most direct route to this compound via esterification involves the reaction of 5-ethoxysalicylic acid with methanol (B129727). The most common and well-established method for this transformation is the Fischer-Speier esterification. chembam.com This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

The general reaction is as follows:

5-ethoxysalicylic acid + methanol ⇌ this compound + water

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is often used, or the water produced during the reaction is removed, for instance, by azeotropic distillation. njit.edu

Table 1: Representative Reaction Conditions for Fischer Esterification of Salicylic (B10762653) Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Salicylic Acid | Methanol | Sulfuric Acid | ~80 | 1.25 | - | |

| Salicylic Acid | Ethanol (B145695) | Sulfuric Acid | ~90 | - | - | google.com |

| Salicylic Acid | n-Amyl Alcohol | Lewatit MonoPlus S-100 | 85-105 | - | - | dergipark.org.tr |

| Salicylic Acid | Methanol | Solid Acid Catalysts | 150 | - | High |

Note: The yields and specific conditions can vary significantly based on the scale of the reaction and the specific apparatus used. The data provided are for illustrative purposes based on analogous reactions.

Etherification Approaches

An alternative strategy to synthesize this compound is through the formation of the ether linkage. A prominent method for this is the Williamson ether synthesis. byjus.comwikipedia.orgkhanacademy.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing the target molecule, this would typically involve the reaction of a methyl 2,5-dihydroxybenzoate (B8804636) with an ethylating agent.

The synthesis would proceed in two conceptual steps:

Deprotonation of one of the hydroxyl groups of methyl 2,5-dihydroxybenzoate to form an alkoxide. Due to the electronic effects of the ester group, the hydroxyl group at the 5-position is generally more nucleophilic after deprotonation.

Reaction of the resulting phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide) via an SN2 mechanism. wikipedia.org

The general reaction is as follows:

Methyl 2,5-dihydroxybenzoate + Ethyl Halide (in the presence of a base) → this compound + Salt

The choice of base is crucial to deprotonate the phenolic hydroxyl group. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction.

Multi-step Synthetic Sequences

The synthesis of this compound can also be accomplished through multi-step sequences that may involve a combination of the above strategies or other transformations. For instance, a plausible route could start from a more readily available starting material like methyl salicylate (B1505791). A patent describes a synthetic route starting from methyl salicylate, which is first functionalized and then ethylated. google.com

A representative multi-step synthesis could involve:

Nitration of methyl salicylate at the 5-position.

Reduction of the nitro group to an amino group.

Diazotization of the amino group followed by hydrolysis to introduce a hydroxyl group at the 5-position, yielding methyl 2,5-dihydroxybenzoate.

Etherification of the 5-hydroxyl group with an ethylating agent as described in the Williamson ether synthesis.

Another patented method involves the sulfonation of methyl salicylate, followed by replacement with an N-methylpiperazine group, and subsequent ethylation and hydrolysis. youtube.com While this produces a different final product, the ethylation step is relevant to the synthesis of an ethoxy group on the benzene (B151609) ring.

Investigation of Reaction Mechanisms in the Synthesis of this compound

A detailed understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound. This section explores the mechanistic pathways involved in its formation.

Kinetic and Thermodynamic Considerations in this compound Formation

The formation of this compound is governed by both kinetic and thermodynamic factors.

For the Fischer esterification of 5-ethoxysalicylic acid, the reaction is a reversible process, and its position of equilibrium is dictated by the change in Gibbs free energy (ΔG). The esterification of carboxylic acids with alcohols is generally a slightly exothermic or thermoneutral reaction. ucr.ac.cr The entropy change (ΔS) for the reaction is close to zero as the number of moles of reactants and products is the same. Therefore, the equilibrium constant (Keq) is typically close to 1, necessitating strategies to shift the equilibrium towards the product. njit.edu

The reaction rate is influenced by several factors, including temperature, concentration of reactants and catalyst, and steric hindrance. The presence of the ethoxy group at the 5-position is not expected to introduce significant steric hindrance to the carboxylic acid group, thus allowing for reasonably fast reaction rates under appropriate conditions. Kinetic studies on the esterification of salicylic acid have shown that the reaction is sensitive to temperature, with higher temperatures generally leading to faster rates. dergipark.org.tr

For the Williamson ether synthesis , the reaction proceeds via an SN2 mechanism, which is a kinetically controlled process. wikipedia.org The rate of this reaction is dependent on the concentration of both the alkoxide and the alkyl halide. The use of a primary alkyl halide, such as ethyl iodide or ethyl bromide, is preferred to minimize the competing E2 elimination reaction. libretexts.org The reaction is generally considered to be thermodynamically favorable as a stable ether bond is formed.

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound.

In Fischer esterification , a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The catalyst also facilitates the departure of the water molecule as a leaving group. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. Heterogeneous solid acid catalysts, such as sulfated zirconia and certain ion-exchange resins, have also been employed for the esterification of salicylic acid, offering advantages in terms of catalyst separation and reusability. dergipark.org.tr

In the Williamson ether synthesis , while not a catalytic reaction in the traditional sense, the base used to deprotonate the phenol (B47542) is crucial. The strength of the base must be sufficient to generate the phenoxide nucleophile. Additionally, phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using a base like sodium hydroxide. wikipedia.org

Novel Synthetic Approaches and Green Chemistry Principles Applied to this compound Production

One promising green chemistry approach involves the use of solid acid catalysts or enzymatic catalysts for the esterification process. These catalysts can often be recovered and reused, reducing waste and avoiding the need for corrosive mineral acids like sulfuric acid. For instance, the application of a polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and Na2CO3 under sonochemical conditions presents a rapid and efficient method for methyl esterification that avoids harsh reaction conditions and simplifies purification. organic-chemistry.org

Another avenue for green synthesis is the exploration of alternative, non-toxic methylating agents. Dimethyl carbonate, for example, serves as a green methylating reagent. A base-catalyzed methyl transfer from dimethyl carbonate to a carboxylic acid offers high selectivity for esterification under mild conditions, which is particularly advantageous for sensitive substrates. organic-chemistry.org

Furthermore, microwave-assisted synthesis represents a significant advancement in the production of this compound. The use of microwave irradiation can dramatically reduce reaction times for transesterification reactions catalyzed by reagents like Scandium(III) triflate, leading to higher throughput and energy savings compared to conventional heating methods. organic-chemistry.org

The principles of atom economy are also central to modern synthetic design. Strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. This can be achieved through reaction optimization and the selection of synthetic pathways that avoid the use of protecting groups, thereby reducing the number of synthetic steps and the generation of byproducts.

Derivatization Chemistry of this compound: Strategies for Analog Synthesis

The chemical scaffold of this compound offers multiple sites for derivatization, allowing for the systematic synthesis of a wide array of analogues. These modifications can be targeted at the ethoxy group, the hydroxyl group, the benzene ring, and the methyl ester functionality, each providing a unique opportunity to modulate the molecule's properties.

Modification of the Ethoxy Group

Modification of the ethoxy group typically involves either cleavage to reveal the corresponding phenol or conversion to other alkoxy groups. Ether cleavage can be achieved under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr₃. These reactions would yield Methyl 2,5-dihydroxybenzoate.

Alternatively, trans-etherification is a less common but plausible strategy for modifying the ethoxy group. This could potentially be achieved by reacting the parent molecule with a different alcohol in the presence of a suitable catalyst, though this would likely require specialized conditions to favor reaction at the ethoxy group over the potentially more reactive hydroxyl or ester groups.

Table 1: Potential Reactions for Modification of the Ethoxy Group

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Ether Cleavage | HBr, heat | Methyl 2,5-dihydroxybenzoate |

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for functionalization, most commonly through O-alkylation or O-acylation reactions.

O-Alkylation: The Williamson ether synthesis is a classical method for alkylation, involving the deprotonation of the hydroxyl group with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. researchgate.net This approach allows for the introduction of a wide variety of alkyl or substituted alkyl chains.

O-Acylation: The hydroxyl group can be readily acylated to form esters. A common method is the Schotten-Baumann reaction, where the phenol is treated with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide. wikipedia.org This reaction is typically high-yielding and tolerates a broad range of functional groups on the acylating agent.

Table 2: Representative Reactions for Functionalization of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| O-Alkylation | 1. NaH, THF2. R-X (e.g., Benzyl bromide) | Methyl 2-alkoxy-5-ethoxybenzoate |

Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and ethoxy groups. msu.edu These groups are ortho, para-directing. msu.edu Considering the existing substitution pattern, incoming electrophiles are most likely to substitute at the C4 and C6 positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group onto the ring, likely at the positions ortho or para to the strongly activating hydroxyl and ethoxy groups. youtube.com

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.comyoutube.com The halogen will be directed to the activated positions on the ring.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group onto the aromatic ring. youtube.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation, using an alkyl halide or acyl chloride with a Lewis acid catalyst, can introduce alkyl or acyl groups, respectively. youtube.comyoutube.com Steric hindrance may play a significant role in determining the regioselectivity of these reactions.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 5-ethoxy-2-hydroxy-4-nitrobenzoate and/or Methyl 5-ethoxy-2-hydroxy-6-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-5-ethoxy-2-hydroxybenzoate and/or Methyl 6-bromo-5-ethoxy-2-hydroxybenzoate |

| Sulfonation | H₂SO₄, SO₃ | Methyl 5-ethoxy-2-hydroxy-4-sulfonic acid benzoate (B1203000) and/or Methyl 5-ethoxy-2-hydroxy-6-sulfonic acid benzoate |

Ester Hydrolysis and Transesterification Reactions

The methyl ester group is another key site for modification.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate. chemspider.com Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid and excess water.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, heating this compound in ethanol with a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of Ethyl 5-ethoxy-2-hydroxybenzoate. masterorganicchemistry.com This process is often driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com

Table 4: Reactions Involving the Ester Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Ester Hydrolysis (Basic) | 1. NaOH (aq), heat2. H₃O⁺ | 5-Ethoxy-2-hydroxybenzoic acid |

| Ester Hydrolysis (Acidic) | H₃O⁺, heat | 5-Ethoxy-2-hydroxybenzoic acid |

| Transesterification (Acidic) | R-OH (e.g., Ethanol), H₂SO₄ (cat.), heat | Ethyl 5-ethoxy-2-hydroxybenzoate |

Reactivity and Mechanistic Organic Chemistry of Methyl 5 Ethoxy 2 Hydroxybenzoate

Electrophilic Aromatic Substitution Reactions of Methyl 5-ethoxy-2-hydroxybenzoate

The phenol-like nature of this compound makes its aromatic ring highly susceptible to electrophilic aromatic substitution. The hydroxyl and ethoxy groups are strong activating groups and are ortho-, para- directing. Conversely, the methyl ester group is a deactivating group and a meta- director. The combined influence of these groups dictates the regioselectivity of incoming electrophiles.

While specific studies on the direct halogenation of this compound are not extensively documented, the principles of electrophilic aromatic substitution on substituted phenols provide a strong basis for predicting its behavior. The powerful activating and ortho-, para- directing effects of the hydroxyl and ethoxy groups are expected to dominate the reaction.

Given the positions of the existing substituents, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl and ethoxy groups. The position para to the hydroxyl group is already occupied by the ethoxy group. Therefore, substitution is most likely to occur at the positions ortho to the hydroxyl group (C3 and C5). Since the C5 position is already substituted with an ethoxy group, the most probable site for halogenation, such as bromination, is the C3 position.

A related compound, methyl 5-bromo-2-hydroxybenzoate, has been synthesized and studied, indicating that bromination of the aromatic ring in a similar environment is a feasible transformation. researchgate.net The synthesis of 2-bromo-5-methyl-phenol from 5-methylphenol using bromine in the presence of a catalyst like iron powder further supports the likelihood of successful bromination of the aromatic ring in this compound. chemicalbook.com

Table 1: Predicted Regioselectivity in the Bromination of this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C3 | ortho to -OH, meta to -COOCH3, ortho to -OC2H5 | Major product |

| C4 | meta to -OH, ortho to -COOCH3, meta to -OC2H5 | Minor to no product |

| C6 | ortho to -OH, meta to -COOCH3 | Minor product (steric hindrance from adjacent ester) |

The nitration of salicylic (B10762653) acid, a structurally similar compound, has been studied and provides insight into the expected reactivity of this compound. researchgate.netnih.gov The nitration of salicylic acid using a mixture of nitric acid and sulfuric acid typically yields a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid. researchgate.net The hydroxyl group directs the incoming nitro group to the ortho and para positions.

For this compound, the directing effects of the hydroxyl and ethoxy groups would favor substitution at the C3 and C5 positions. As the C5 position is occupied, nitration is anticipated to predominantly yield Methyl 3-nitro-5-ethoxy-2-hydroxybenzoate. The deactivating effect of the methyl ester group would likely require controlled reaction conditions to prevent over-nitration or oxidative side reactions. nih.gov

Information regarding the direct sulfonation of this compound is scarce. However, the sulfonation of phenols and their derivatives is a well-established reaction. wikipedia.org It is expected that sulfonation would also occur at the C3 position, guided by the strong activating effects of the hydroxyl and ethoxy groups.

Nucleophilic Reactivity at the Ester Carbonyl of this compound

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

Common nucleophilic substitution reactions at the ester carbonyl include hydrolysis and aminolysis.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-ethoxy-2-hydroxybenzoic acid. The reverse of this reaction, Fischer esterification, is a common method for synthesizing such esters. youtube.com

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines would lead to the formation of the corresponding amide, 5-ethoxy-2-hydroxybenzamide.

The presence of the bulky ethoxy group at the 5-position and the hydroxyl group at the 2-position may exert some steric hindrance around the ester group, potentially influencing the rate of nucleophilic attack compared to simpler methyl benzoates.

Intramolecular Reactions and Rearrangements Involving this compound

This compound can theoretically undergo several intramolecular reactions and rearrangements, primarily involving the migration of a group to a different position on the molecule. The most notable of these is the Fries rearrangement.

Fries Rearrangement

The Fries rearrangement is an organic reaction in which an aryl ester is transformed into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgreddit.comorganic-chemistry.org For this compound, this would involve the migration of the acyl group (from the ester) to the aromatic ring, leading to the formation of C-acylated isomers. The reaction is ortho and para selective, and the choice of reaction conditions, such as temperature and solvent, can favor one isomer over the other. wikipedia.orgpw.live

The widely accepted mechanism for the Fries rearrangement proceeds through the formation of an acylium carbocation intermediate. wikipedia.orgyoutube.com The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester group. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the cleavage of this bond and the formation of a free acylium carbocation. This carbocation then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol (B47542) ring. wikipedia.org

The ethoxy group at the 5-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, thus facilitating the Fries rearrangement. The substitution can occur at the positions ortho or para to the hydroxyl group. In the case of this compound, the potential products of the Fries rearrangement would be isomers of acetyl-dihydroxy-ethoxy-benzene.

Photo-Fries Rearrangement

In addition to the Lewis acid-catalyzed thermal reaction, a photochemical variant known as the Photo-Fries rearrangement exists. This reaction proceeds via a radical mechanism and can also yield ortho and para substituted products. wikipedia.org This reaction can be an alternative pathway for the intramolecular rearrangement of this compound, although it is often associated with lower yields in commercial applications. wikipedia.org

Exploration of Reaction Kinetics and Thermodynamics for Transformations of this compound

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and product distribution of chemical transformations. For this compound, these aspects are particularly relevant for understanding potential intramolecular rearrangements and other reactions like decarboxylation.

Kinetic vs. Thermodynamic Control in Fries Rearrangement

The regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control. wikipedia.orgreddit.com

Kinetic Control: At lower reaction temperatures, the formation of the para-substituted product is generally favored. This is because the para position is sterically less hindered, leading to a lower activation energy for the attack of the acylium ion. This product is the result of kinetic control.

Thermodynamic Control: At higher temperatures, the ortho-substituted product is the major isomer. The ortho product can form a more stable bidentate chelate complex with the Lewis acid catalyst (e.g., AlCl₃) involving both the newly formed ketone and the phenolic hydroxyl group. This increased stability makes the ortho isomer the thermodynamically favored product. wikipedia.orgreddit.com The reversibility of the Fries rearrangement at higher temperatures allows the initial mixture of products to equilibrate to the most stable isomer. youtube.com

The choice of solvent also plays a role. Non-polar solvents tend to favor the formation of the ortho product, while in more polar solvents, the proportion of the para product increases. wikipedia.org

Illustrative Kinetic Data for the Fries Rearrangement of Phenyl Acetate (B1210297)

The following table presents hypothetical kinetic data to illustrate how such information would be represented for a related compound, phenyl acetate. This data is for illustrative purposes only and does not represent actual experimental values for this compound.

| Time (min) | Conversion of Phenyl Acetate (%) | Selectivity for o-hydroxyacetophenone (%) | Selectivity for p-hydroxyacetophenone (%) |

| 10 | 15 | 30 | 70 |

| 30 | 40 | 35 | 65 |

| 60 | 75 | 45 | 55 |

| 120 | 95 | 60 | 40 |

| 180 | 98 | 65 | 35 |

Thermodynamics of Intramolecular Hydrogen Bonding

The intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen of the ester in this compound contributes significantly to the molecule's stability and influences its reactivity. The strength of this hydrogen bond can be estimated using computational methods. For the parent compound, salicylic acid, the intramolecular hydrogen bond strength has been calculated to be around -9.6 kcal/mol using second-order Møller-Plesset perturbation theory.

Decarboxylation

Salicylic acids and their esters can undergo decarboxylation at elevated temperatures to yield phenols. researchgate.net The rate of this reaction is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy group in this compound, are known to affect the rate of decarboxylation of salicylic acid. researchgate.net The reaction typically follows first-order kinetics. researchgate.net The thermodynamics of this reaction are generally favorable at high temperatures due to the release of a stable molecule, carbon dioxide.

Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic Insights into Methyl 5 Ethoxy 2 Hydroxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformational preferences of molecules in solution. For methyl 5-ethoxy-2-hydroxybenzoate, both ¹H and ¹³C NMR spectroscopy provide critical data for structural elucidation.

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the ethoxy group protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern on the benzene (B151609) ring. Due to the presence of the hydroxyl and ester groups, intramolecular hydrogen bonding can influence the chemical shift of the phenolic proton, often causing it to appear as a broad singlet at a downfield position.

Tautomerism, the interconversion of structural isomers, is a possibility in hydroxy-substituted esters. However, for this compound, the phenolic tautomer is expected to be significantly more stable than any potential keto tautomers due to the aromaticity of the benzene ring. NMR spectroscopy can be used to investigate the presence of any minor tautomers by searching for additional sets of resonances, although it is predicted that the equilibrium will heavily favor the phenolic form. The expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds, are presented in the tables below. docbrown.infodocbrown.info

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic H | 6.8 - 7.8 | m | - |

| Methoxy (B1213986) H (-OCH₃) | ~3.9 | s | - |

| Methylene H (-OCH₂CH₃) | ~4.0 | q | ~7.0 |

| Methyl H (-OCH₂CH₃) | ~1.4 | t | ~7.0 |

| Phenolic H (-OH) | >10 | s (broad) | - |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~170 |

| Aromatic C-O | 150 - 160 |

| Aromatic C (unsubstituted) | 115 - 135 |

| Methoxy C (-OCH₃) | ~52 |

| Methylene C (-OCH₂CH₃) | ~64 |

| Methyl C (-OCH₂CH₃) | ~15 |

Detailed Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation of Derivatives

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electron ionization (EI) would likely lead to a prominent molecular ion peak. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) allows for the isolation and fragmentation of specific ions, providing detailed structural information. The fragmentation of this compound is expected to follow pathways characteristic of benzoate (B1203000) esters and phenols. Key fragmentation steps would likely involve the loss of the methoxy group from the ester, the loss of the entire ester group, and cleavages related to the ethoxy substituent. The ortho-hydroxy group can also play a role in the fragmentation process, potentially leading to characteristic rearrangements. A predicted fragmentation pattern based on related structures is outlined in the table below. docbrown.info

| m/z | Predicted Fragment Ion | Neutral Loss |

| 196 | [M]⁺ | - |

| 165 | [M - OCH₃]⁺ | CH₃O• |

| 151 | [M - OC₂H₅]⁺ | C₂H₅O• |

| 137 | [M - COOCH₃]⁺ | •COOCH₃ |

| 121 | [M - OCH₃ - CO]⁺ | CH₃O•, CO |

| 93 | [M - OCH₃ - CO - C₂H₄]⁺ | CH₃O•, CO, C₂H₄ |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions within this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular and intramolecular interactions.

In the FT-IR spectrum of this compound, the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester group is expected to have a significant effect. This interaction typically leads to a broad and red-shifted O-H stretching vibration, often appearing in the range of 3100-2500 cm⁻¹. The C=O stretching vibration of the ester group is also affected, usually appearing at a lower wavenumber (around 1680-1650 cm⁻¹) compared to a non-hydrogen-bonded ester.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The aromatic C-C stretching vibrations are expected to be prominent in the Raman spectrum. The table below summarizes the predicted key vibrational frequencies for this compound. researchgate.netnp-mrd.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (intramolecular H-bond) | 3100 - 2500 (broad) | FT-IR |

| C-H stretch (aromatic) | 3100 - 3000 | FT-IR, Raman |

| C-H stretch (aliphatic) | 3000 - 2850 | FT-IR, Raman |

| C=O stretch (ester, H-bonded) | 1680 - 1650 | FT-IR, Raman |

| C=C stretch (aromatic) | 1600 - 1450 | FT-IR, Raman |

| C-O stretch (ester and ether) | 1300 - 1000 | FT-IR |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties of this compound

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the hydroxyl and ethoxy groups as auxochromes is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Upon excitation, this compound may exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum. The photophysical properties of salicylic (B10762653) acid derivatives are often influenced by excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift. While this phenomenon is well-documented for salicylic acid, its efficiency in ester derivatives can vary. The solvent polarity can also significantly impact the absorption and emission maxima. rsc.org

| Spectroscopic Parameter | Predicted Value |

| Absorption Maximum (λabs) | 300 - 340 nm |

| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 400 - 450 nm |

| Stokes Shift | > 100 nm |

X-ray Crystallography of this compound Co-crystals or Advanced Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound or one of its co-crystals would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would likely reveal the planarity of the benzene ring and the conformation of the ester and ethoxy substituents. Of particular interest would be the confirmation of the intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl group. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. The formation of co-crystals with other molecules can be a strategy to obtain high-quality crystals and to study intermolecular interactions in a controlled manner. researchgate.netchemicalbook.com

| Crystallographic Parameter | Predicted Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Intramolecular H-bond (O-H···O=C) | Present, with a short donor-acceptor distance |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, potential π-π stacking |

Computational and Theoretical Chemistry Studies on Methyl 5 Ethoxy 2 Hydroxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No specific studies on the quantum chemical calculations of Methyl 5-ethoxy-2-hydroxybenzoate have been found. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's electronic properties. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density. These calculations would provide insights into the molecule's kinetic stability and its propensity to act as an electron donor or acceptor.

Furthermore, reactivity descriptors derived from the electronic structure, such as electronegativity, chemical hardness, and the electrophilicity index, would be calculated to predict the molecule's behavior in chemical reactions. A molecular electrostatic potential (MEP) map would also be generated to visualize the regions of the molecule that are rich or poor in electrons, indicating likely sites for electrophilic and nucleophilic attack. Without dedicated research, these values and visualizations for this compound are not available.

Conformational Analysis and Potential Energy Surface Mapping of this compound

A conformational analysis of this compound, which would involve mapping its potential energy surface, has not been reported in the available literature. This type of study is crucial for understanding the molecule's three-dimensional structure and flexibility. By systematically rotating the rotatable bonds, such as those in the ethoxy and methyl ester groups, a potential energy surface map would be constructed.

This map would reveal the various stable conformations (local minima) and the energy barriers (transition states) between them. The global minimum conformation, representing the most stable arrangement of the atoms, would be identified. Information on the relative energies of different conformers and the rotational barriers would be essential for understanding the molecule's behavior in different environments and its ability to bind to biological targets.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

There are no published molecular dynamics (MD) simulations focusing on this compound. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation of this compound in a solvent, like water or an organic solvent, would provide detailed information about its solvation shell and the nature of intermolecular interactions, such as hydrogen bonding. Radial distribution functions would be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. Such simulations are vital for understanding the compound's solubility and its behavior in a biological context.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While experimental spectroscopic data for this compound may exist in various databases, dedicated computational studies to predict its spectroscopic parameters are not available. Theoretical calculations are often used to complement experimental spectroscopy by providing a deeper understanding of the spectral features.

For instance, computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts, the infrared (IR) vibrational frequencies, and the ultraviolet-visible (UV-Vis) absorption wavelengths. A comparison between the predicted and experimental spectra can help in the definitive assignment of spectral signals to specific atoms or molecular vibrations and can validate the accuracy of the computational model used.

Reaction Mechanism Modeling and Transition State Characterization for this compound Transformations

No studies on the modeling of reaction mechanisms involving this compound have been found. Computational chemistry plays a critical role in elucidating the pathways of chemical reactions, including the identification of intermediates and the characterization of transition states.

For a compound like this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This would provide valuable insights into the reaction's feasibility, kinetics, and the factors that control its outcome.

Mechanistic Biological Activity Investigations of Methyl 5 Ethoxy 2 Hydroxybenzoate and Its Derivatives Preclinical and in Vitro Focus

Investigation of GPR120 Agonist Activity and Molecular Mechanisms in Cellular Systems

Research into Methyl 5-ethoxy-2-hydroxybenzoate has primarily centered on its use as a key intermediate in the synthesis of novel compounds targeting G protein-coupled receptor 120 (GPR120). GPR120, a receptor for long-chain free fatty acids, is a promising therapeutic target for metabolic diseases, including type 2 diabetes mellitus and obesity. google.com The activation of GPR120 is known to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion. google.com

While this compound itself is not typically the final active molecule, its structural scaffold is integral to the development of potent and selective GPR120 agonists.

Receptor Binding and Activation Studies (In Vitro)

Direct receptor binding and activation studies on this compound are not extensively reported in publicly available literature. Instead, this compound serves as a foundational chemical structure for the synthesis of more complex derivatives that are then evaluated for their GPR120 agonist activity. google.com

The primary method for assessing the GPR120 agonist potential of these derivatives involves in vitro cell-based assays. A common approach is the use of a β-arrestin recruitment assay. google.com In this system, cells, such as Chinese Hamster Ovary (CHO-K1) cells, are engineered to co-express the human GPR120 receptor and a β-arrestin protein fused to a reporter enzyme fragment. google.com Agonist binding to the GPR120 receptor induces a conformational change that promotes the recruitment of β-arrestin. This interaction brings the enzyme fragments together, forming an active enzyme complex that hydrolyzes a substrate to produce a detectable signal, typically luminescence or fluorescence. google.com The intensity of the signal is proportional to the degree of receptor activation, allowing for the determination of compound potency (EC50 values). google.com

Downstream Signaling Pathway Elucidation (In Vitro Cell Models)

GPR120 is known to couple to the Gαq subunit of heterotrimeric G proteins. google.com Upon activation by an agonist, GPR120 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium levels. google.com

In addition to the Gαq-mediated pathway, GPR120 activation can also stimulate the mitogen-activated protein kinase (MAPK) signaling cascade. google.com The elucidation of these downstream pathways for derivatives of this compound is crucial for understanding their full mechanistic profile and potential cellular effects beyond GLP-1 secretion.

Structure-Activity Relationship (SAR) Studies for GPR120 Agonism

Structure-activity relationship (SAR) studies are pivotal in optimizing the GPR120 agonist activity of compounds derived from this compound. By systematically modifying the core structure, researchers can identify key chemical features that enhance potency and selectivity for GPR120.

A patent for benzo-fused heterocyclic derivatives useful as GPR120 agonists describes the synthesis of a library of compounds starting from intermediates like this compound. google.com The general approach involves the chemical modification of the hydroxyl and carboxyl groups of the parent molecule to introduce diverse heterocyclic systems and other functional groups.

The following table illustrates a conceptual SAR based on the derivatization of the this compound scaffold as described in the patent literature.

| Compound Series | General Modification from this compound | Impact on GPR120 Agonist Activity |

| Benzo-fused Heterocycles | Cyclization involving the hydroxyl and a neighboring group, with further substitutions on the phenyl ring and ester modification. | The patent claims that these derivatives act as GPR120 agonists, suggesting that these modifications are crucial for activity. google.com |

Enzyme Inhibition or Activation Studies and Mechanistic Characterization (In Vitro)

There is no publicly available scientific literature that specifically investigates the direct inhibitory or activating effects of this compound on specific enzymes. Research has been focused on its role as a building block for GPR120 agonists rather than as an enzyme modulator itself.

Modulation of Specific Cellular Pathways and Molecular Targets (In Vitro, Non-Human Cell Lines)

Beyond the GPR120 signaling pathway, there is a lack of published studies detailing the modulation of other specific cellular pathways or molecular targets by this compound in non-human cell lines. The scientific focus remains on the development of its derivatives as tools to probe GPR120-mediated pathways.

Pharmacological Characterization in Isolated Tissue Preparations (Ex Vivo)

No ex vivo studies on isolated tissue preparations to characterize the pharmacological effects of this compound have been found in the public domain. Such studies would typically follow the identification of potent activity in in vitro assays to understand the compound's effects in a more complex biological system, such as isolated pancreatic islets or intestinal segments.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

As of the latest available research, specific studies detailing the molecular docking and molecular dynamics simulations of this compound with biological targets have not been reported in peer-reviewed scientific literature. Computational investigations are a crucial step in modern drug discovery, providing insights into the potential binding modes and affinities of a compound with specific proteins, enzymes, or receptors. This in silico approach helps to elucidate the mechanism of action at a molecular level and guide further experimental studies.

While research exists for various derivatives of benzoic acid and other structurally related compounds, the explicit analysis of this compound through these computational methods is not yet publicly available. Therefore, detailed information regarding its binding energy, specific amino acid interactions, and the stability of any potential complex with biological targets remains to be determined.

Future research in this area would be invaluable for understanding the preclinical potential of this compound and would likely involve:

Target Identification: Determining the specific biological molecules (e.g., enzymes, receptors) with which this compound may interact. This is often guided by initial in vitro screening assays.

Molecular Docking: Utilizing computational software to predict the preferred orientation of this compound when bound to a specific biological target. This would generate data on binding affinity (often expressed as a docking score or binding energy) and visualize key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulations: Performing simulations to understand the dynamic behavior and stability of the this compound-protein complex over time. This can confirm the stability of the interactions predicted by molecular docking and provide a more realistic model of the binding event in a simulated physiological environment.

The generation of such data would be a significant contribution to the scientific understanding of this compound and is a necessary step for its further development in any therapeutic context. Without these studies, a comprehensive picture of its mechanistic biological activity at the molecular level is incomplete.

Advanced Applications and Future Research Trajectories for Methyl 5 Ethoxy 2 Hydroxybenzoate in Chemical Sciences

Utility as a Versatile Building Block in Complex Molecule Synthesis

Methyl 5-ethoxy-2-hydroxybenzoate possesses a unique combination of functional groups—a hydroxyl, an ethoxy, and a methyl ester—all attached to a central benzene (B151609) ring. This arrangement makes it a highly versatile starting material for the synthesis of more complex molecules, particularly in the realm of bioactive compounds and natural products. The phenolic hydroxyl group and the aromatic ring can undergo a variety of electrophilic substitution reactions, allowing for the introduction of additional functionalities. The ester and ethoxy groups can also be modified, further expanding its synthetic utility.

The strategic positioning of these groups allows for regioselective reactions, a crucial aspect in the construction of intricate molecular architectures. For instance, the hydroxyl group can direct ortho- and para-substitution, while its conversion to other functional groups can alter this directing effect, providing chemists with a powerful tool to control the outcome of a reaction.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Illustrative) | Resulting Functionality | Potential Application |

| Electrophilic Aromatic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Introduction of a nitro group | Intermediate for dyes, pharmaceuticals |

| Williamson Ether Synthesis | Alkyl halide, base (e.g., K₂CO₃) | Modification of the phenolic hydroxyl | Synthesis of analogues with varied steric and electronic properties |

| Ester Hydrolysis | Aqueous base (e.g., NaOH), then acid | Conversion of the methyl ester to a carboxylic acid | Increased polarity, a key feature in many drug molecules |

| Amidation | Amine, coupling agent (e.g., DCC) | Formation of an amide bond | Synthesis of potential enzyme inhibitors |

While specific examples of total syntheses starting directly from this compound are not yet widely reported in the literature, its structural similarity to other widely used building blocks, such as methyl salicylate (B1505791) and other hydroxybenzoates, suggests its significant potential. For example, a patented process for preparing 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid utilizes methyl salicylate as a starting material, undergoing a series of reactions including chlorosulfonation, amidation, ethylation, and hydrolysis. A similar synthetic strategy could conceivably be adapted for this compound to generate novel complex molecules.

Development of this compound-Based Chemical Probes for Biological Research

Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes within living cells. The design of such probes often involves a fluorophore (a light-emitting molecule) linked to a recognition element that interacts with a specific biological target. The core structure of this compound presents a promising scaffold for the development of novel fluorescent probes.

The phenolic group is a key feature, as its acidity and electronic properties can be sensitive to the local microenvironment. This sensitivity can be harnessed to create probes that "turn on" or change their fluorescent properties in response to specific biological events, such as changes in pH, ion concentration, or the presence of a particular enzyme. General principles for designing fluorescent probes often rely on mechanisms like Photoinduced Electron Transfer (PeT), where the fluorescence of a fluorophore is quenched until a reaction with the target analyte alters the electronic properties of the quenching moiety. The substituted benzene ring of this compound could be engineered to act as such a quenching or modulating unit. nih.gov

Table 2: Hypothetical Design of a this compound-Based Fluorescent Probe

| Probe Component | Function | Example Modification |

| Fluorophore | Emits light upon excitation | Attachment of a coumarin (B35378) or fluorescein (B123965) derivative |

| Recognition Moiety | Binds to a specific biological target | Incorporation of a group that reacts with a specific enzyme or ion |

| Linker | Connects the fluorophore and recognition moiety | A stable chemical bond |

| Modulator (from the core structure) | Influences the fluorescence based on target binding | The phenolic hydroxyl and ethoxy group |

Although specific fluorescent probes based on this exact molecule are yet to be detailed in scientific literature, the general strategies for creating such tools are well-established. rsc.orgnih.gov The synthesis would likely involve coupling a known fluorophore to the this compound core and potentially modifying the existing functional groups to tune its reactivity and spectral properties.

Contribution to the Discovery and Development of Novel Chemical Entities (Lead Generation Stage)

The process of drug discovery often begins with the identification of "lead compounds," which are molecules that show a desired biological activity. These leads are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties. The structure of this compound contains features commonly found in pharmacologically active molecules, making it an attractive starting point or scaffold for lead generation.

The substituted phenol (B47542) motif is present in a wide range of drugs and natural products. The combination of a hydroxyl group (a hydrogen bond donor and acceptor) and an ethoxy group (which can influence lipophilicity and metabolic stability) provides a foundation for designing molecules that can interact with biological targets such as enzymes and receptors.

High-throughput screening (HTS) of large compound libraries is a common method for identifying new lead compounds. nih.govrsc.orgnih.gov Libraries containing diverse structures, including derivatives of this compound, could be screened against a variety of biological targets to identify new starting points for drug development programs.

Table 3: Potential Biological Targets for Derivatives of this compound

| Target Class | Rationale | Example of a Relevant Disease Area |

| Enzymes (e.g., Kinases, Proteases) | The core structure can be elaborated to fit into active sites. | Cancer, Inflammatory Diseases |

| G-Protein Coupled Receptors (GPCRs) | Derivatives can be designed to mimic natural ligands. | Neurological Disorders, Metabolic Diseases |

| Ion Channels | The molecule's polarity and size can be tuned to interact with channel pores. | Cardiovascular Diseases, Pain |

| Nuclear Receptors | The aromatic ring can interact with the ligand-binding domains of these receptors. | Endocrine Disorders, Inflammation |

Exploration of Photochemical or Electrochemical Properties for Material Science Applications

The application of organic molecules in material science is a rapidly growing field, with compounds being developed for use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The photophysical and electrochemical properties of a molecule determine its suitability for these applications.

The aromatic nature of this compound suggests that it will absorb ultraviolet light. The presence of the hydroxyl and ethoxy groups, which are electron-donating, can influence the energy levels of the molecule's frontier orbitals (the HOMO and LUMO). By chemically modifying the core structure, for example, by extending the conjugation or by adding electron-withdrawing or -donating groups, it may be possible to tune these properties to create materials with desired characteristics.

For instance, polymers or thin films incorporating this or related structures could be investigated for their electrochemical properties, potentially leading to the development of new sensors. The phenolic hydroxyl group could, for example, be used to detect the presence of certain metal ions through changes in the electrochemical response. While specific research into the material science applications of this compound is not yet prominent, the fundamental properties of its constituent parts suggest that this is a viable and interesting area for future exploration.

Design Principles for Next-Generation Analogues of this compound

The development of new molecules with improved properties relies on established principles of medicinal chemistry and materials science. For this compound, several strategies could be employed to design next-generation analogues.

Structure-Activity Relationship (SAR) Studies: By systematically modifying each part of the molecule—the ethoxy group, the hydroxyl group, the methyl ester, and the aromatic ring—and evaluating the effect of these changes on a particular property (e.g., biological activity or fluorescence), a detailed understanding of the SAR can be built. This knowledge is crucial for rational drug design. rsc.orgnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's characteristics. For example, the ethoxy group could be replaced with other alkoxy groups of varying chain lengths or with a thioether to probe the importance of the oxygen atom. The carboxylic acid ester could be replaced with other groups of similar size and electronic character, such as an oxadiazole or a tetrazole. nih.gov

Computational Modeling: Molecular modeling techniques can be used to predict how analogues of this compound might interact with a biological target or to calculate their electronic and photophysical properties. This in silico approach can help to prioritize the synthesis of the most promising analogues, saving time and resources.

By applying these design principles, it should be possible to unlock the full potential of the this compound scaffold and to develop new molecules with a wide range of applications in the chemical sciences.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-ethoxy-2-hydroxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 5-ethoxy-2-hydroxybenzoic acid with methanol using a strong acid catalyst (e.g., sulfuric acid) under reflux. Optimization involves adjusting molar ratios (e.g., 1:3 acid-to-alcohol), reaction time (4–8 hours), and catalyst concentration (1–5% v/v). Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended . For analogous esters, bromoacetyl derivatives (e.g., Methyl 5-(2-bromoacetyl)-2-propoxybenzoate) are synthesized by introducing functional groups via nucleophilic substitution, requiring controlled anhydrous conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC : Purity assessment with a C18 column (mobile phase: methanol/water 70:30) or GC-MS (capillary column, He carrier gas).

- NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, hydroxy proton at δ 10–12 ppm).

- FT-IR : Detect ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3200 cm⁻¹) .

Q. What are the primary biological activities reported for this compound derivatives?

- Methodological Answer : Derivatives exhibit antimicrobial (e.g., MIC ≤ 50 µg/mL against S. aureus), antioxidant (DPPH radical scavenging IC₅₀ ~20 µM), and anti-inflammatory activities (COX-2 inhibition assays). Biological testing requires in vitro models (e.g., microbial cultures, cell lines) and standardized protocols (CLSI guidelines for antimicrobial assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Use SHELXL for refinement of single-crystal X-ray data. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K).

- Twinning Analysis : Employ SHELXD for twinned datasets (common in esters due to flexible substituents).

- Validation : Check R-factor convergence (<5%) and residual electron density maps. ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

Q. What strategies address contradictions in reported bioactivity data for structurally similar esters?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., solvent effects, cell line differences). Mitigation strategies:

- Standardized Protocols : Use identical positive controls (e.g., ascorbic acid for antioxidant assays).

- Dose-Response Curves : Establish EC₅₀ values across multiple replicates.

- Meta-Analysis : Compare data from PubChem, Reaxys, and peer-reviewed studies to identify outliers .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 09, B3LYP/6-31G* basis set) to:

- Map electrostatic potential surfaces (identify electrophilic sites).

- Simulate transition states for reactions (e.g., bromoacetyl substitution).

- Validate with experimental kinetic data (e.g., rate constants from NMR monitoring) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield?

- Methodological Answer : Pilot-scale challenges include:

- Catalyst Efficiency : Replace H₂SO₄ with recyclable solid acids (e.g., Amberlyst-15).

- Solvent Recovery : Implement distillation systems for methanol reuse.

- Byproduct Control : Monitor ester hydrolysis via in-line pH probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.